Leucylvaline
Overview
Description
Leucyl-Valine is a dipeptide.
Mechanism of Action
Target of Action
Leucylvaline is a dipeptide formed from L-leucine and L-valine residues It’s worth noting that leucine, one of the constituents of this compound, is known to activate the mechanistic target of rapamycin complex 1 (mtorc1), a key regulator of cell growth and metabolism .
Mode of Action
Leucine, for instance, activates mTORC1, which in turn promotes protein synthesis and inhibits autophagy, thereby promoting cell growth and proliferation .
Biochemical Pathways
Leucine, a component of this compound, is known to activate the mtorc1 pathway . This pathway plays a crucial role in regulating cell growth, proliferation, and survival.
Result of Action
Based on the known effects of leucine, it can be inferred that this compound might promote cell growth and proliferation by activating the mtorc1 pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like this compound. Factors such as temperature, light, and pollution could potentially alter gene expression and thus influence the action of this compound . .
Biochemical Analysis
Biochemical Properties
Leucylvaline plays a significant role in biochemical reactions, particularly in protein synthesis and degradation. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with proteolytic enzymes that break down proteins into smaller peptides and amino acids. This compound is also involved in the regulation of amino acid transporters, which facilitate the uptake of amino acids into cells. These interactions are crucial for maintaining cellular homeostasis and supporting metabolic processes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of mTOR (mechanistic target of rapamycin) signaling pathway, which is essential for cell growth and proliferation. Additionally, this compound can modulate the expression of genes involved in amino acid metabolism and protein synthesis. These effects contribute to the overall regulation of cellular function and metabolic balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as a substrate for enzymes involved in peptide bond formation and hydrolysis. This compound also influences enzyme activity by acting as an allosteric modulator, altering the conformation and function of target enzymes. These molecular interactions are critical for the regulation of metabolic pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis to release its constituent amino acids, leucine and valine. Long-term exposure to this compound has been observed to affect cellular function, including alterations in protein synthesis and degradation rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to support normal cellular function and metabolic processes. At high doses, it can lead to toxic effects, including disruptions in amino acid balance and metabolic stress. Threshold effects have been observed, where a certain dosage level is required to elicit significant biological responses .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amino acid metabolism and protein turnover. It is a substrate for enzymes such as peptidases and aminopeptidases, which catalyze the hydrolysis of peptide bonds. Additionally, this compound can influence the activity of branched-chain amino acid (BCAA) metabolism, affecting the levels of metabolites such as keto acids and acyl-CoA derivatives .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by amino acid transporters located on the cell membrane, facilitating its entry into the cytoplasm. Once inside the cell, this compound can interact with intracellular binding proteins that regulate its localization and accumulation. These transport and distribution mechanisms are essential for maintaining cellular amino acid levels and supporting metabolic processes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It is often found in the cytoplasm, where it participates in protein synthesis and degradation. Additionally, this compound can be localized to specific organelles, such as the endoplasmic reticulum and mitochondria, where it plays a role in regulating metabolic pathways and cellular processes. Targeting signals and post-translational modifications may direct this compound to these compartments .
Properties
IUPAC Name |
2-[(2-amino-4-methylpentanoyl)amino]-3-methylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSUKZSLOATHMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Leucyl-Valine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028942 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
72121-02-9 | |
Record name | NSC524458 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524458 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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